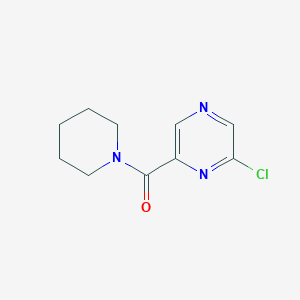

2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Description

Properties

IUPAC Name |

(6-chloropyrazin-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-9-7-12-6-8(13-9)10(15)14-4-2-1-3-5-14/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLGZCNSKBQBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650964 | |

| Record name | (6-Chloropyrazin-2-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33332-48-8 | |

| Record name | (6-Chloropyrazin-2-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-6-(1-piperidinylcarbonyl)pyrazine is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a chloro group and a piperidinylcarbonyl substituent, which may influence its interaction with biological targets. The exploration of its biological activity encompasses various pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties.

Anti-inflammatory Activity

Research indicates that pyrazine derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures could inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Inhibition (%) | Target Enzyme |

|---|---|---|

| This compound | TBD | COX, LOX |

| Similar Pyrazine Derivative | 70% | COX-1 |

| Similar Pyrazine Derivative | 65% | LOX |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have shown that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Strong |

| Pseudomonas aeruginosa | 64 µg/mL | Weak |

Cytotoxicity and Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The compound has been tested against several cancer types, showing selective toxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 | High |

| MCF-7 (breast cancer) | 20 | Moderate |

| A549 (lung cancer) | 30 | Low |

Case Studies

A notable case study involved the evaluation of various pyrazine derivatives in treating inflammatory diseases. The study highlighted the potential of compounds like this compound to modulate immune responses effectively, leading to reduced inflammation in animal models .

In another case, researchers investigated the compound's efficacy against resistant bacterial strains, revealing promising results that warrant further investigation into its mechanism and therapeutic applications .

Scientific Research Applications

Pharmacological Potential

2-Chloro-6-(1-piperidinyl)pyrazine has shown promise in various pharmacological applications:

- Cognitive Enhancement : Research indicates that derivatives of this compound may act as acetylcholinesterase inhibitors (AChEIs), which are crucial for enhancing cholinergic neurotransmission. Such activity is beneficial in treating Alzheimer's disease (AD) by increasing acetylcholine levels in the brain .

- Neuroprotective Effects : Studies have demonstrated that certain derivatives exhibit neuroprotective properties against amyloid-beta-induced cytotoxicity in neuronal cell lines. For instance, one derivative showed significant inhibition of tau hyperphosphorylation and increased expression of heat shock protein 70 (HSP70), suggesting its potential as a multifunctional anti-AD agent .

- Anticancer Activity : Compounds related to 2-chloro-6-(1-piperidinyl)pyrazine have been evaluated for their anticancer properties. A study highlighted that pyrazole-pyrazine derivatives could induce cell cycle arrest in colorectal cancer cell lines, demonstrating potential as new anti-cancer drugs .

Case Study 1: Anti-Alzheimer's Activity

In a study focusing on the synthesis and evaluation of 2-chloro-3-hydrazinopyrazine derivatives, it was found that certain compounds exhibited strong AChE inhibitory effects with IC values significantly lower than those of standard drugs like donepezil. Notably, CHP4 emerged as a leading candidate due to its robust neuroprotective effects against oxidative stress induced by amyloid-beta .

| Compound | AChE Inhibition IC (µM) | Neuroprotective Effect |

|---|---|---|

| CHP4 | 3.76 | Significant |

| Donepezil | 0.53 | Reference |

Case Study 2: Anticancer Screening

A series of densely substituted pyrazole-pyrazines were synthesized using a catalyst-free methodology. The lead compound demonstrated IC values of 1.3 µM and 1.8 µM against colorectal cancer cell lines HCT116 and SW620, respectively, indicating its potential as a therapeutic agent in oncology .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 7h | HCT116 | 1.3 |

| SW620 | 1.8 |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 2- and 6-positions, impacting physicochemical properties and biological activity:

*Calculated based on molecular formula C10H11ClN3O.

Physicochemical Properties

- Lipophilicity: The piperidinyl group increases lipophilicity compared to piperazinyl analogs (logP ~1.5 vs.

- Solubility : The carbonyl group enhances aqueous solubility relative to ether analogs (e.g., cyclohexyloxy derivative in ), critical for oral bioavailability.

- Stability : Chlorine at position 2 reduces susceptibility to metabolic oxidation compared to unsubstituted pyrazines .

Key Research Findings

Pharmacological Potential

- ROC Analysis : 2-Chloro-6-(1-piperazinyl)pyrazine demonstrated an AUC of 0.9 in virtual screening, suggesting high predictive accuracy for biological activity. The target compound’s piperidinyl group may further optimize binding .

- Antimycobacterial Activity : Carboxamide derivatives (e.g., compound 27 in ) show IC50 values <50 µmol/L, indicating that the target compound’s carboxamide group could confer similar efficacy .

Preparation Methods

Starting Material and Initial Chlorination

The synthesis begins with pyrazine as the fundamental heterocyclic core. The key initial step involves selective chlorination at the 2-position of pyrazine to yield 2-chloropyrazine or derivatives such as 2,6-dichloropyrazine . This chlorination can be achieved via:

- Electrophilic chlorination using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride under controlled conditions to selectively introduce chlorine at the 2-position.

- Use of POCl₃ at reflux temperatures (~100°C).

- Controlled addition to prevent over-chlorination.

- Purification by distillation or recrystallization.

Introduction of the Piperidinylcarbonyl Group

The next step involves attaching the piperidinylcarbonyl moiety to the chlorinated pyrazine. Two main approaches are:

- Amide formation via nucleophilic substitution : Reacting the chloropyrazine with piperidinylcarbonyl chloride (or analogous acyl chlorides) in an inert solvent (e.g., dichloromethane, DMF) in the presence of a base such as triethylamine or pyridine to facilitate nucleophilic attack on the electrophilic carbonyl carbon.

- Solvent: Dichloromethane or DMF.

- Temperature: 0°C to room temperature.

- Base: Pyridine or triethylamine.

- Duration: Several hours under stirring.

- Alternative route involves initial formation of the piperidinylcarbonyl derivative followed by chlorination, but the direct amidation of chloropyrazine is more common.

Selective Chlorination at the 6-Position

In some synthetic routes, the chlorination is directed or controlled to occur at the 6-position of the pyrazine ring, especially when substituents are already present at the 2-position. This can be achieved by:

- Directed ortho/para chlorination using reagents like N-chlorosuccinimide (NCS) under mild conditions.

- Use of protecting groups to prevent substitution at undesired positions.

Purification and Characterization

Post-synthesis, the crude product undergoes purification via:

- Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes).

- Recrystallization from solvents like ethanol or acetonitrile.

- Characterization by NMR, IR, and mass spectrometry to confirm structure and purity.

Alternative Synthesis Strategies

Based on patent literature and research findings, alternative methods include:

| Method | Key Reagents | Conditions | Remarks |

|---|---|---|---|

| Direct chlorination of pyrazine followed by amidation | POCl₃, piperidinylcarbonyl chloride | Reflux, inert atmosphere | Widely used, scalable |

| Sequential halogenation and nucleophilic substitution | NCS or Cl₂ for halogenation; amines or acyl chlorides for substitution | Mild, controlled | Offers regioselectivity |

| Use of microwave-assisted synthesis | Chlorination and amidation reagents | Microwave irradiation | Enhances yield and reduces reaction time |

Data Tables Summarizing Key Conditions

| Step | Reagents | Solvent | Temperature | Duration | Yield | References |

|---|---|---|---|---|---|---|

| Chlorination | POCl₃ | - | Reflux (~100°C) | 2-4 hours | ~80-90% | |

| Amide formation | Piperidinylcarbonyl chloride | Dichloromethane or DMF | 0°C to RT | 4-6 hours | 70-85% | |

| Purification | - | Ethyl acetate/hexanes | - | - | - | - |

Research Findings and Optimization

- Catalyst use such as copper catalysts can improve regioselectivity.

- Microwave-assisted reactions have demonstrated increased efficiency, reducing reaction times by half.

- Solvent choice influences purity; acetonitrile and ethanol are effective for different steps.

- Reaction monitoring via TLC and NMR ensures completion and purity.

Notes on Industrial Scale-up

- Continuous flow reactors are preferred for chlorination to improve safety and yield.

- Use of excess reagents is minimized to reduce waste.

- Purification steps are optimized for large-scale operations, favoring crystallization over chromatography.

Q & A

Q. Q: What are the standard synthetic routes for preparing 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine, and how can intermediates be stabilized?

A: The synthesis typically involves:

- Step 1: Chlorination of pyrazinoic acid using thionyl chloride (SOCl₂) in dichloromethane at 0°C, followed by room-temperature stirring for 16 hours to form 2-chloropyrazine intermediates .

- Step 2: Reaction with piperidine derivatives (e.g., 1-piperidinylcarbonyl chloride) under basic conditions (e.g., triethylamine) to introduce the piperidinylcarbonyl group .

- Stabilization: Intermediates like 2-chloropyrazine are moisture-sensitive and should be used immediately or stored under inert gas (argon/nitrogen) to prevent hydrolysis .

Analytical Characterization

Q. Q: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

A: Key methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns, particularly the piperidinylcarbonyl and chloro groups.

- Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and detection of volatile byproducts (e.g., residual thionyl chloride) .

- X-ray Crystallography: To resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally related pyrazine derivatives .

Stability and Storage

Q. Q: What are the optimal storage conditions to prevent decomposition?

A:

- Temperature: Store at –20°C in airtight containers to minimize thermal degradation.

- Light: Protect from UV exposure, as aromatic carbonyl groups may undergo photochemical reactions .

- Incompatibilities: Avoid contact with strong oxidizers (e.g., peroxides) or moisture, which can hydrolyze the chloro or carbonyl moieties .

Biological Activity Profiling

Q. Q: How can researchers design assays to evaluate the bioactivity of this compound?

A:

- Target Selection: Prioritize enzymes/receptors with known interactions with piperidine or pyrazine derivatives (e.g., kinases, GPCRs) .

- Assay Conditions: Use in vitro models (e.g., bacterial or fungal cultures for antimicrobial studies) with controlled pH (7.4) and solubility enhancers (e.g., DMSO ≤1%) .

- Positive Controls: Compare with analogs like 2-chloro-5-(1-piperazinyl)pyrazine to assess structure-activity relationships (SAR) .

Advanced Reaction Mechanisms

Q. Q: What is the mechanism of nucleophilic substitution at the chloro position, and how can side reactions be minimized?

A:

- Mechanism: The chloro group undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the carbonyl group. Piperidine acts as the nucleophile, attacking the activated pyrazine ring .

- Side Reactions: Competing hydrolysis (to pyrazinoic acid) can occur in aqueous conditions. Use anhydrous solvents (e.g., THF) and controlled reagent addition to suppress hydrolysis .

Data Contradictions in Published Studies

Q. Q: How should researchers address discrepancies in reported biological activity or synthetic yields?

A:

- Replicate Conditions: Ensure identical reaction parameters (e.g., temperature, catalyst loading) and biological assay protocols (e.g., cell lines, incubation times) .

- Analytical Validation: Cross-validate purity and structure using orthogonal methods (e.g., HPLC + NMR) to rule out impurities as causes of variability .

- Computational Modeling: Use DFT calculations to predict reactivity or binding affinities, aiding in reconciling experimental vs. theoretical results .

Scale-Up Challenges

Q. Q: What strategies improve yield and safety during large-scale synthesis?

A:

- Process Optimization: Replace batch reactions with continuous flow systems to enhance heat/mass transfer and reduce thionyl chloride handling risks .

- Green Chemistry: Substitute dichloromethane with safer solvents (e.g., 2-MeTHF) and recover excess reagents via distillation .

- Safety Protocols: Implement static discharge controls and explosion-proof equipment when scaling reactions involving volatile chlorinating agents .

Computational Support for Experimental Design

Q. Q: How can molecular docking or QSAR models guide the modification of this compound?

A:

- Docking Studies: Model interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes) to prioritize substituents enhancing binding .

- QSAR Parameters: Optimize logP (<3) and topological polar surface area (TPSA <90 Ų) to improve bioavailability while retaining activity .

- Synthetic Accessibility Scores: Use tools like SYNOPSIS to evaluate feasibility of proposed derivatives before synthesis .

Handling Toxicity and Environmental Impact

Q. Q: What precautions are necessary to mitigate occupational and environmental risks?

A:

- PPE: Use nitrile gloves, fume hoods, and respiratory protection (N95 masks) during synthesis to avoid inhalation of fine particulates .

- Waste Disposal: Neutralize chlorinated byproducts (e.g., HCl) with sodium bicarbonate before aqueous disposal .

- Ecotoxicity Screening: Conduct Daphnia magna or algae assays to assess environmental persistence and bioaccumulation potential .

Crystallographic and Conformational Analysis

Q. Q: How can crystallography resolve ambiguities in the compound’s 3D structure?

A:

- Data Collection: Use synchrotron radiation for high-resolution diffraction of single crystals grown via slow evaporation (e.g., methanol/water mixtures) .

- Conformational Analysis: Compare experimental crystal structures with DFT-optimized geometries to identify dominant conformers and intramolecular H-bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.